molecular formula C17H20N6O2 B2626998 Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034338-57-1

Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2626998
CAS RN: 2034338-57-1
M. Wt: 340.387
InChI Key: MDYLCKGLVZTEIU-UHFFFAOYSA-N
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Description

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is a complex organic molecule with potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of NH-pyrazole carbonic acids as a key intermediate . The process demonstrates the efficacy of introducing different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydropyrazolo[1,5-a]pyrazine core . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is a key aspect of the synthesis .

Scientific Research Applications

Antiviral Activity

Pyrazolo[3,4-b]pyridines have garnered attention as potential antiviral agents. For instance, researchers have discovered derivatives that inhibit the hepatitis B virus (HBV) core protein conformational modulator (CpAM) . These compounds effectively suppress a wide range of nucleoside-resistant HBV variants .

Medicinal Chemistry

Due to their structural similarity to purine bases (adenine and guanine), pyrazolo[3,4-b]pyridines have intrigued medicinal chemists. Over 300,000 structures of these compounds have been described, with applications ranging from cancer therapy to neurological disorders .

HBV Inhibition in Animal Models

In an HBV AAV mouse model, a lead compound (designated as “45”) demonstrated oral efficacy in inhibiting HBV DNA viral load. This finding highlights the potential of pyrazolo[3,4-b]pyridines as therapeutic agents against HBV .

Cytotoxic Activity

Researchers have explored the cytotoxic effects of pyrazolo[3,4-b]pyridines against various cancer cell lines. Some derivatives exhibited superior cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values in the nanomolar range. Notably, their activity compared favorably to the standard drug sorafenib .

Biological Targets

These compounds have been investigated for their interactions with various biological targets. Their unique substitution patterns at positions N1, C3, C4, C5, and C6 play a crucial role in determining their biological activity .

Synthetic Methods

Researchers have employed diverse synthetic routes to access pyrazolo[3,4-b]pyridines. These methods include starting from preformed pyrazoles or pyridines and modifying them to yield the desired compounds .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry . The synthesis process could also be optimized to improve efficiency and yield .

properties

IUPAC Name

[4-(pyrazine-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-16(14-11-13-3-1-2-6-23(13)20-14)21-7-9-22(10-8-21)17(25)15-12-18-4-5-19-15/h4-5,11-12H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYLCKGLVZTEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NC=CN=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

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